Dhx9-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

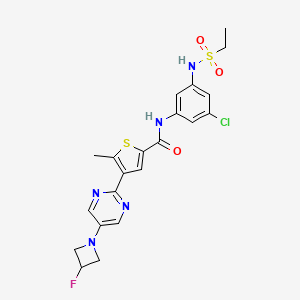

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21ClFN5O3S2 |

|---|---|

Molecular Weight |

510.0 g/mol |

IUPAC Name |

N-[3-chloro-5-(ethylsulfonylamino)phenyl]-4-[5-(3-fluoroazetidin-1-yl)pyrimidin-2-yl]-5-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C21H21ClFN5O3S2/c1-3-33(30,31)27-16-5-13(22)4-15(6-16)26-21(29)19-7-18(12(2)32-19)20-24-8-17(9-25-20)28-10-14(23)11-28/h4-9,14,27H,3,10-11H2,1-2H3,(H,26,29) |

InChI Key |

KNWXFQXFPIBAEI-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=C(S2)C)C3=NC=C(C=N3)N4CC(C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DHX9 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-Box Helicase 9 (DHX9), an NTP-dependent helicase, is a critical enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Its multifaceted role in cellular homeostasis and its overexpression in various cancers have positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of DHX9 inhibitors, with a focus on the core principles of their biochemical and cellular effects. Due to the limited publicly available data on DHX9-IN-9, this document will also draw upon findings from other well-characterized DHX9 inhibitors to illustrate the key concepts and experimental approaches in the field.

Introduction to DHX9

DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases, characterized by its ability to unwind a variety of nucleic acid structures, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and RNA/DNA hybrids.[1] This enzymatic activity is fundamental to its function in resolving complex nucleic acid secondary structures such as R-loops and G-quadruplexes, which can otherwise impede essential cellular processes and lead to genomic instability.[1][2] DHX9's involvement in pathways that are often dysregulated in cancer, such as DNA damage repair and gene expression, makes it a prime candidate for targeted cancer therapy.[3][4][5]

General Mechanism of Action of DHX9 Inhibitors

DHX9 inhibitors are small molecules designed to interfere with the enzymatic activity of the DHX9 protein.[6] The primary mechanism of these inhibitors is to disrupt the ATP-dependent helicase activity of DHX9, which is essential for its function.[6] This can be achieved through several modes of action:

-

ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket of DHX9, directly competing with ATP and preventing the energy transduction required for helicase activity.

-

Allosteric Inhibition: These inhibitors bind to a site on the DHX9 protein distinct from the ATP-binding pocket.[1][3] This binding induces a conformational change in the protein that renders it inactive or less active, thereby preventing the unwinding of nucleic acid substrates.[1][3]

-

Interference with Substrate Binding: Some inhibitors may function by preventing the binding of DHX9 to its nucleic acid substrates.

While specific data for this compound is sparse, it is reported to be a potent RNA helicase DHX9 inhibitor with an EC50 of 0.0177 μM in a cellular target engagement assay.[7] The detailed mechanism, such as whether it is an allosteric or competitive inhibitor, is not publicly available.

Quantitative Data on DHX9 Inhibition

The characterization of DHX9 inhibitors involves a battery of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. The following tables summarize the types of quantitative data typically generated for a novel DHX9 inhibitor, using hypothetical data for this compound based on reported values for other inhibitors for illustrative purposes.

Table 1: Biochemical Activity of this compound (Hypothetical Data)

| Assay Type | Parameter | Value | Description |

| Helicase Assay | IC50 | 50 nM | Concentration of inhibitor required to reduce DHX9's nucleic acid unwinding activity by 50%. |

| ATPase Assay | IC50 | 75 nM | Concentration of inhibitor required to reduce DHX9's ATP hydrolysis activity by 50%. |

| Binding Assay (e.g., SPR) | KD | 25 nM | Equilibrium dissociation constant, indicating the binding affinity of the inhibitor to DHX9. |

Table 2: Cellular Activity of this compound (Hypothetical and Reported Data)

| Assay Type | Cell Line | Parameter | Value | Description |

| Cellular Target Engagement | Cancer Cell Line | EC50 | 0.0177 µM[7] | Concentration of inhibitor required to achieve 50% target engagement in a cellular context. |

| Cell Proliferation Assay | MSI-H Colorectal Cancer | GI50 | 100 nM | Concentration of inhibitor required to inhibit the growth of 50% of the cancer cells. |

| Apoptosis Assay | Small Cell Lung Cancer | % Apoptotic Cells | 4-fold increase | Increase in the percentage of apoptotic cells upon treatment with the inhibitor. |

| R-loop Accumulation Assay | HeLa | Fold Increase | 5-fold increase | Increase in the formation of R-loops, a hallmark of DHX9 inhibition. |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DHX9 inhibitors. Below are outlines of key experimental protocols.

DHX9 Helicase Assay

This assay directly measures the unwinding activity of DHX9 on a nucleic acid substrate.

-

Principle: A fluorophore and a quencher are placed on opposite strands of a dsRNA or DNA/RNA hybrid substrate. In the annealed state, the fluorescence is quenched. Upon unwinding by DHX9, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[8]

-

Protocol Outline:

-

Substrate Preparation: Anneal a fluorophore-labeled oligonucleotide to a quencher-labeled complementary strand.

-

Reaction Mixture: In a microplate, combine recombinant human DHX9 protein, the nucleic acid substrate, ATP, and varying concentrations of the inhibitor in a suitable assay buffer.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the IC50 value.

-

DHX9 ATPase Assay

This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

-

Principle: The amount of ADP produced from ATP hydrolysis by DHX9 is quantified. This is often done using a coupled enzyme system (e.g., ADP-Glo™) where the ADP is converted into a detectable signal, such as luminescence.[9][10]

-

Protocol Outline:

-

Reaction Mixture: In a microplate, combine recombinant DHX9, a stimulating nucleic acid (e.g., poly(A) RNA), ATP, and the inhibitor in an assay buffer.

-

Incubation: Incubate at 37°C to allow ATP hydrolysis.

-

ADP Detection: Add a detection reagent (e.g., ADP-Glo™ reagent) to stop the reaction and initiate the signal-generating reaction.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of ATP consumed and plot against inhibitor concentration to determine the IC50.

-

Cellular Proliferation Assay

This assay assesses the effect of the DHX9 inhibitor on the growth of cancer cells.

-

Principle: Cancer cells are treated with the inhibitor, and cell viability is measured over time using reagents like resazurin or by cell counting.

-

Protocol Outline:

-

Cell Plating: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the DHX9 inhibitor.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (e.g., luminescence) or count the cells.

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).

-

Signaling Pathways and Visualizations

Inhibition of DHX9 has significant downstream consequences on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these effects.

Figure 1: A diagram illustrating the central mechanism of DHX9 inhibition.

The diagram above shows that this compound inhibits the core functions of DHX9, leading to the dysregulation of essential cellular processes. This results in the accumulation of R-loops, increased replication stress, DNA damage, and ultimately, apoptosis in cancer cells.

Figure 2: A workflow diagram for the characterization of a DHX9 inhibitor.

This workflow illustrates the parallel biochemical and cellular assays performed to comprehensively characterize a DHX9 inhibitor like this compound, from initial potency determination to understanding its effects on cancer cells.

Conclusion

DHX9 is a promising therapeutic target in oncology due to its central role in maintaining genome stability and its dysregulation in cancer. While specific data on this compound is limited in the public domain, the established methodologies for characterizing DHX9 inhibitors provide a clear roadmap for its evaluation. The core mechanism of action for these inhibitors lies in the disruption of DHX9's helicase and ATPase activities, leading to replication stress and apoptosis in cancer cells that are dependent on DHX9 function. Further research into the specific interactions and cellular effects of novel inhibitors like this compound will be crucial for their clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. genecards.org [genecards.org]

- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Discovery of an allosteric, potent and selective DHX9 helicase inhibitor with best-in-class potential for the treatment of genomically unstable cancers | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Unveiling the Function of Dhx9-IN-9: A Technical Guide to a Potent DHX9 Helicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function and mechanism of action of Dhx9-IN-9, a potent inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a multifaceted enzyme crucial to various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Its dysregulation is implicated in numerous pathologies, most notably cancer and viral infections, rendering it a compelling therapeutic target. This document summarizes the available quantitative data for this compound, details relevant experimental protocols for characterizing DHX9 inhibitors, and presents visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and potential therapeutic applications.

Introduction to DHX9

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is an essential enzyme that utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures.[1] DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases and is capable of resolving a wide array of substrates, including double-stranded RNA (dsRNA), double-stranded DNA (dsDNA), RNA/DNA hybrids (R-loops), and G-quadruplexes.[1] This activity is critical for a multitude of cellular functions:

-

Transcription and Translation: DHX9 is involved in both the initiation and elongation phases of transcription and can also regulate the translation of specific mRNAs.[2]

-

DNA Replication and Repair: By resolving R-loops and other non-canonical DNA structures, DHX9 plays a vital role in preventing replication stress and maintaining genomic stability.[3][4] It interacts with key proteins in DNA damage response pathways, such as BRCA1.[3]

-

RNA Processing and Transport: DHX9 participates in pre-mRNA splicing, microRNA biogenesis, and the nuclear export of certain RNAs.[1]

-

Innate Immune Response: DHX9 can act as a sensor for viral nucleic acids, contributing to the innate immune response against viral infections.[5]

Given its central role in these fundamental processes, the aberrant expression or activity of DHX9 is associated with various diseases. Elevated DHX9 levels are observed in multiple cancer types, including colorectal, ovarian, and small cell lung cancer, and are often linked to poor prognosis.[3] Furthermore, many viruses exploit DHX9's helicase activity for their own replication.[6] These pathological associations have established DHX9 as a promising target for therapeutic intervention.

This compound: A Potent DHX9 Inhibitor

This compound is a small molecule inhibitor of the RNA helicase DHX9.[2] While detailed studies on its specific biological effects are not extensively available in the public domain, its primary function is to inhibit the enzymatic activity of DHX9.

Mechanism of Action

As an inhibitor of DHX9, this compound is presumed to interfere with the helicase's ability to unwind nucleic acid substrates. DHX9 inhibitors typically function by impeding the ATP hydrolysis that fuels the unwinding process.[6] This can be achieved by either blocking the ATP-binding site or by binding to an allosteric site that induces a conformational change, rendering the enzyme inactive.[6] The ultimate consequence of DHX9 inhibition is the disruption of the cellular processes that are dependent on its helicase activity.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. It is important to note that this data is limited and further research is required for a comprehensive characterization.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Cellular Target Engagement | EC50 | 0.0177 µM | [2][7][8][9][10] |

Table 1: Quantitative Data for this compound

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of DHX9 in various cellular pathways and the expected consequences of its inhibition by molecules like this compound.

Caption: The central role of DHX9 in various cellular processes and its inhibition by this compound.

Caption: The role of DHX9 overexpression in cancer and the therapeutic potential of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DHX9 inhibitors. While specific protocols for this compound are not publicly available, these general procedures are standard in the field.

DHX9 Helicase Activity Assay

This assay measures the unwinding of a nucleic acid substrate by DHX9.

-

Principle: A fluorophore and a quencher are placed on opposite strands of a dsRNA or DNA/RNA hybrid substrate. In the annealed state, the fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.[6]

-

Materials:

-

Recombinant human DHX9 protein

-

Fluorescently labeled nucleic acid substrate (e.g., TAMRA-labeled strand and BHQ-labeled complementary strand)

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

ATP solution

-

384-well, low-volume, black plates

-

Plate reader with fluorescence detection capabilities

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound (this compound) or DMSO (vehicle control) to the appropriate wells.

-

Add recombinant DHX9 protein to all wells except the negative control.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Add the fluorescently labeled substrate to all wells.

-

Initiate the reaction by adding ATP.

-

Immediately begin kinetic reading of fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for TAMRA, Ex: 555 nm, Em: 585 nm) every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).

-

Normalize the velocities to the vehicle control.

-

Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a DHX9 helicase activity assay.

DHX9 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

-

Principle: The amount of ADP produced from ATP hydrolysis by DHX9 is quantified. This is often done using a commercially available kit, such as ADP-Glo™, which measures ADP levels via a luminescence-based reaction.[3]

-

Materials:

-

Recombinant human DHX9 protein

-

Nucleic acid substrate (e.g., dsRNA) to stimulate activity

-

Assay Buffer (similar to the helicase assay)

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well, white plates

-

Luminometer

-

-

Procedure:

-

Follow steps 1-5 of the helicase assay protocol for compound and enzyme addition.

-

Add the stimulating nucleic acid substrate.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the DHX9 ATPase activity.

-

Normalize the signals to the vehicle control.

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the engagement of a drug with its target protein in a cellular context.[11][12] The EC50 value for this compound was determined using such an assay.[2]

-

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified.[11][12]

-

Materials:

-

Cultured cells expressing DHX9

-

This compound

-

Cell culture medium and supplements

-

PBS

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Equipment for heating cell suspensions (e.g., PCR thermocycler)

-

Western blotting reagents and equipment (or other protein quantification methods like mass spectrometry or high-throughput immunoassays)

-

Anti-DHX9 antibody

-

-

Procedure (Western Blot-based):

-

Seed cells and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Heat the cell suspensions at a range of temperatures (to determine the optimal melting temperature) or at a single, fixed temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of soluble DHX9 in each sample by Western blotting using an anti-DHX9 antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble DHX9 as a function of temperature to generate a melting curve. The presence of a stabilizing ligand like this compound will shift the curve to the right (higher melting temperature).

-

Alternatively, at a fixed temperature, plot the amount of soluble DHX9 against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.

-

Conclusion

This compound is a potent inhibitor of the DHX9 helicase, a key enzyme with critical roles in maintaining cellular homeostasis and whose dysregulation is implicated in cancer and viral diseases. The available data, though limited, indicates a high cellular potency for this compound. The experimental protocols and pathways described in this guide provide a framework for the further investigation and characterization of this and other DHX9 inhibitors. As research in this area progresses, a deeper understanding of the therapeutic potential of targeting DHX9 will undoubtedly emerge, with inhibitors like this compound at the forefront of these discovery efforts.

References

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dhx9-IN-9: A Technical Guide to a Novel DHX9 Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExH-Box Helicase 9 (DHX9) has emerged as a critical enzyme in multiple cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Dhx9-IN-9, a potent and selective small-molecule inhibitor of DHX9. This document details the mechanism of action, quantitative efficacy, and experimental protocols relevant to the study of this compound and other DHX9 inhibitors. It is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to DHX9

DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, such as R-loops (RNA:DNA hybrids) and G-quadruplexes.[1] By resolving these structures, DHX9 plays a crucial role in preventing replication stress and DNA damage.[1][2] Dysregulation of DHX9 activity is associated with genomic instability, a hallmark of cancer.[3] Consequently, inhibiting DHX9 presents a promising therapeutic strategy to selectively target cancer cells that are highly dependent on its function for survival, particularly those with deficient DNA damage repair mechanisms.[1]

This compound and Other DHX9 Inhibitors: Quantitative Data

Several small molecules have been identified as potent inhibitors of DHX9. This section summarizes the available quantitative data for this compound and a well-characterized analogue, ATX968.

| Inhibitor | Assay Type | Parameter | Value | Cell Line/System | Reference |

| This compound | Cellular Target Engagement | EC50 | 0.0177 µM | - | [4] |

| Dhx9-IN-12 | Cellular Target Engagement | EC50 | 0.917 µM | - | [5] |

| Dhx9-IN-13 | Cellular Target Engagement | EC50 | 3.4 µM | - | [6] |

| ATX968 | circBRIP1 Target Engagement | EC50 | 0.054 µM | - | [7][8] |

| circBRIP1 Target Engagement | EC50 | 101 nM | - | [9] | |

| circAKR1A Target Engagement | EC50 | 95 nM | - | [9] | |

| circDKC1 Target Engagement | EC50 | 236 nM | - | [9] | |

| Helicase Unwinding Assay | IC50 | 8 nM | - | [10] | |

| Surface Plasmon Resonance (SPR) | Kd | 1.3 nM | - | [11] | |

| Proliferation Assay | IC50 | <1 µM | MSI-H/dMMR Colorectal Cancer Cells | [11][12] | |

| Proliferation Assay | IC50 | >1 µM | MSS/pMMR Colorectal Cancer Cells | [11][12] |

Mechanism of Action of DHX9 Inhibition

Inhibition of DHX9's helicase activity leads to the accumulation of aberrant nucleic acid structures, primarily R-loops and double-stranded RNA (dsRNA).[13][14] This accumulation triggers a cascade of cellular events, ultimately leading to cancer cell death.

Induction of Replication Stress and DNA Damage

The unresolved R-loops impede the progression of replication forks, leading to replication stress and the accumulation of DNA double-strand breaks.[1][13] This is evidenced by the increased phosphorylation of H2AX (γH2AX), a marker of DNA damage.[2]

Activation of Innate Immune Signaling Pathways

The accumulation of cytoplasmic dsRNA and DNA fragments from damaged nuclei activates innate immune sensing pathways, a phenomenon known as "viral mimicry".[14][15] This leads to the activation of several downstream signaling cascades:

-

cGAS-STING Pathway: Cytosolic DNA fragments are detected by cyclic GMP-AMP synthase (cGAS), which produces cGAMP. cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons.[14][16]

-

NF-κB Pathway: DHX9 has been shown to interact with components of the NF-κB pathway.[17] Its inhibition can lead to the activation of NF-κB, which promotes the transcription of pro-inflammatory cytokines.[18]

-

p53 Pathway: DHX9 inhibition can induce a p53-dependent apoptotic response in cancer cells.[3][19] Even in p53-deficient cells, DHX9 inhibition can still lead to cell death, suggesting the involvement of alternative pathways.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DHX9 inhibitors.

DHX9 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

Materials:

-

Purified recombinant DHX9 protein

-

DHX9 substrate (e.g., yeast RNA or a specific oligonucleotide)[20]

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.25 mM MgCl₂, 0.01% Triton X-100[20]

-

ADP detection reagent (e.g., Transcreener ADP² Assay Kit)[20]

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Add the DHX9 enzyme to the wells of a 384-well plate containing the assay buffer.

-

Add the test inhibitor to the appropriate wells and incubate for a defined period (e.g., 15-60 minutes) at room temperature.[21]

-

Initiate the reaction by adding a mixture of the DHX9 substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.[20]

-

Stop the reaction and detect the amount of ADP produced using a suitable ADP detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence polarization, fluorescence intensity, or time-resolved fluorescence resonance energy transfer) on a plate reader.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

DHX9 Helicase Unwinding Assay

This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.

Materials:

-

Purified recombinant DHX9 protein

-

Fluorescently labeled double-stranded RNA (dsRNA) substrate with a 3' overhang. The substrate is typically designed with a fluorophore on one strand and a quencher on the complementary strand.

-

ATP

-

Helicase Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA[22]

-

384-well black plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the DHX9 enzyme to the wells of a 384-well black plate containing the helicase assay buffer.

-

Add the test inhibitor to the appropriate wells and pre-incubate for 15 minutes.[22]

-

Initiate the reaction by adding a mixture of the dsRNA substrate and ATP.

-

Immediately begin kinetic reading of the fluorescence signal on a plate reader at 32°C for a set duration (e.g., 20-30 minutes), taking readings at regular intervals (e.g., every 60 seconds).[23]

-

The unwinding of the dsRNA substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocities from the linear phase of the kinetic curves.

-

Determine the IC50 values by plotting the initial velocities against the inhibitor concentrations.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that a compound binds to its intended target within a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

-

Cultured cells of interest

-

Test inhibitor

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or plates

-

Western blotting reagents or other protein detection methods

Procedure:

-

Treat cultured cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[24]

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[24]

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble DHX9 in the supernatant by Western blotting, ELISA, or other sensitive protein detection methods.

-

A positive target engagement will result in a higher amount of soluble DHX9 at elevated temperatures in the inhibitor-treated samples compared to the vehicle control, indicating thermal stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by DHX9 inhibition and a general experimental workflow for inhibitor characterization.

Signaling Pathways

Caption: DHX9 inhibition leads to R-loop and dsRNA accumulation, triggering downstream signaling.

Experimental Workflow

Caption: A typical workflow for the discovery and characterization of DHX9 inhibitors.

Conclusion

This compound and other potent DHX9 inhibitors represent a promising new class of anti-cancer agents. By disrupting the fundamental cellular processes that are hijacked by cancer cells, these inhibitors induce synthetic lethality in tumors with specific genetic backgrounds, such as those with deficient mismatch repair. This technical guide provides a comprehensive overview of the current knowledge on DHX9 inhibition, from quantitative biochemical data to detailed experimental protocols and an understanding of the downstream signaling consequences. This information should empower researchers to further investigate the therapeutic potential of targeting DHX9 in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. profiles.foxchase.org [profiles.foxchase.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. accenttx.com [accenttx.com]

- 23. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emergence of DHX9 Inhibition: A Technical Guide to the Discovery and Synthesis of Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of potent and selective inhibitors of DExH-Box Helicase 9 (DHX9). While this document will use the well-characterized inhibitor ATX968 as a primary case study to illustrate the core principles and methodologies, the presented information is broadly applicable to the development of other novel DHX9-targeted therapies. DHX9 has emerged as a critical therapeutic target in oncology due to its multifaceted roles in maintaining genomic stability, regulating transcription and translation, and its overexpression in various cancers.[1][2][3]

DHX9 as a Therapeutic Target

DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, playing a crucial role in DNA replication, transcription, and RNA processing.[1][3] Its dysregulation is implicated in the progression of numerous cancers, including colorectal, ovarian, and small cell lung cancer.[2][4] Notably, cancer cells with microsatellite instability (MSI) and deficient mismatch repair (dMMR) exhibit a strong dependency on DHX9 for survival, making it a promising target for precision medicine.[2] Inhibition of DHX9 leads to the accumulation of R-loops and double-stranded RNA (dsRNA), triggering replication stress, DNA damage, and a tumor-intrinsic interferon response, ultimately leading to apoptosis in cancer cells.[2][4]

Discovery of a Novel DHX9 Inhibitor: A Case Study of ATX968

The discovery of the potent and selective DHX9 inhibitor, ATX968, serves as an excellent model for the identification of novel therapeutic agents targeting this helicase.

High-Throughput Screening and Hit Identification

The initial discovery process for ATX968 involved multiple high-throughput screening campaigns to identify compounds that could either bind to DHX9 or inhibit its enzymatic functions.[5] A rigorous triage and validation process, utilizing a suite of biochemical and biophysical assays, led to the identification of a validated hit compound.[5] This initial compound demonstrated partial inhibition of DHX9's ATPase activity but full inhibition of its unwinding activity, suggesting a complex mechanism of action.[5]

Structure-Based Drug Design and Optimization

X-ray crystallography was instrumental in advancing the hit compound. The crystal structure of DHX9 in complex with the inhibitor revealed an allosteric binding site, distinct from the ATP-binding pocket.[5] This crucial structural information enabled a structure-based drug design approach to optimize the initial hit for improved potency and desirable pharmacokinetic properties.

The logical workflow for the discovery and optimization of a DHX9 inhibitor like ATX968 is depicted below:

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterization of a potent DHX9 inhibitor, using ATX968 as an example.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) | 0.027 µM | Surface Plasmon Resonance (SPR) | [5] |

| ATPase Inhibition (IC50) | > 10 µM (Partial) | ATPase Activity Assay | [5] |

| Unwinding Inhibition (IC50) | 0.015 µM | Helicase Unwinding Assay | [5] |

| Cellular Antiproliferative Activity (IC50) | < 1 µmol/L (in sensitive lines) | Cell Proliferation Assay | [2] |

| circBRIP1 EC90 | ~1 µM | Cellular Target Engagement Assay | [2] |

Table 1: In Vitro Activity of a Representative DHX9 Inhibitor (ATX968)

| Parameter | Dose | Value | Species | Reference |

| Cmax | 300 mg/kg (oral) | ~10,000 ng/mL | Balb/C Mice | [5] |

| AUC0–24h | 300 mg/kg (oral) | ~150,000 h*ng/mL | Balb/C Mice | [5] |

| T1/2 | 10 mg/kg (oral) | 1.42 h | CD1 Mice | [5] |

Table 2: Pharmacokinetic Properties of a Representative DHX9 Inhibitor (ATX968)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on DHX9 inhibitors. Below are representative protocols for key experiments.

Recombinant DHX9 Expression and Purification

Human DHX9 can be expressed in insect cells (e.g., Sf9) using a baculovirus expression system. A typical protocol involves infecting Sf9 cells with a baculovirus stock containing the human DHX9 vector. After a 72-hour incubation period, the cells are harvested, and the DHX9 protein is purified using standard chromatography techniques.[6]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR assays are employed to determine the binding affinity and kinetics of inhibitors to DHX9.[7] A robust SPR assay involves immobilizing recombinant DHX9 on a sensor chip and flowing the inhibitor at various concentrations over the surface. The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).[7]

DHX9 ATPase Activity Assay

The ATPase activity of DHX9 is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis. This can be achieved using a malachite green-based colorimetric assay. The reaction mixture typically contains recombinant DHX9, a suitable nucleic acid substrate (e.g., double-stranded RNA with a 3' overhang), ATP, and the test inhibitor.[7]

Helicase Unwinding Assay

The ability of DHX9 to unwind a double-stranded nucleic acid substrate is monitored, often using a fluorescence-based method. A substrate with a fluorescent reporter and a quencher on opposite strands is used. Upon unwinding by DHX9, the increase in fluorescence is measured. The assay is performed in the presence of varying concentrations of the inhibitor to determine its IC50 value.

Cell Proliferation Assay

The antiproliferative effect of DHX9 inhibitors on cancer cell lines is assessed using assays such as the MTT assay.[8] Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured to determine the IC50 value.

In Vivo Xenograft Studies

To evaluate the in vivo efficacy of a DHX9 inhibitor, human cancer cell lines (e.g., MSI-H/dMMR colorectal cancer cells) are implanted into immunodeficient mice.[2] Once tumors are established, the mice are treated with the inhibitor (e.g., via oral gavage). Tumor volume is monitored over time to assess the antitumor activity of the compound.[2]

Signaling Pathways Modulated by DHX9 Inhibition

Inhibition of DHX9 perturbs several critical cellular signaling pathways, leading to cancer cell death. The primary mechanism involves the induction of replication stress and a viral mimicry response.

DHX9 Inhibition, R-loop Accumulation, and Replication Stress

DHX9 plays a vital role in resolving R-loops, which are three-stranded nucleic acid structures that can impede DNA replication.[4][9] Inhibition of DHX9 leads to the accumulation of R-loops, causing replication fork stalling and collapse, which in turn activates the DNA damage response (DDR) pathway.

Viral Mimicry and Innate Immune Response

The accumulation of dsRNA and cytoplasmic DNA fragments resulting from DHX9 inhibition triggers a "viral mimicry" response.[4] These nucleic acids are sensed by pattern recognition receptors such as RIG-I/MDA5 and cGAS, leading to the activation of the STING pathway and the production of type I interferons (IFNs). This innate immune response can further contribute to tumor cell death and may enhance the efficacy of immunotherapies.[4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. accenttx.com [accenttx.com]

- 8. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to DHX9 Target Engagement and Binding Affinity of Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of novel inhibitors targeting the DEAH-box helicase 9 (DHX9). It is designed to furnish researchers, scientists, and drug development professionals with detailed quantitative data, experimental methodologies, and a clear understanding of the relevant signaling pathways. This document focuses on two prominent inhibitors, ATX968 (also known as DHX9-IN-2) and Dhx9-IN-9, to illustrate the principles of DHX9 inhibition.

Executive Summary

DHX9 is a multifunctional enzyme involved in various critical cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its dysregulation is implicated in several diseases, most notably cancer, making it an attractive therapeutic target. This guide delves into the specifics of small molecule inhibitors designed to modulate DHX9 activity. We present a compilation of their binding affinities and cellular target engagement metrics, detailed protocols for key biochemical and cellular assays, and visual representations of the underlying biological pathways to facilitate a deeper understanding of the mechanism of action of these inhibitors.

Quantitative Data for DHX9 Inhibitors

The following tables summarize the binding affinity and target engagement data for the DHX9 inhibitors ATX968 and this compound, providing a clear comparison of their potency and cellular activity.

Table 1: Biochemical and Cellular Activity of ATX968 (DHX9-IN-2)

| Assay Type | Parameter | Value | Species | Notes |

| Biochemical Assays | ||||

| Helicase Unwinding Assay | IC50 | 8 nM[1] | Human | - |

| ATPase Assay | IC50 | 0.06 µM[2] | Not Specified | Partial inhibitor[3] |

| Biophysical Assays | ||||

| Surface Plasmon Resonance (SPR) | Kd | 1.3 nM[1] | Human | Noncompetitive with ATP[1] |

| Residence Time | 355 min | Human | For a closely related compound (compound 64)[4] | |

| Cellular Target Engagement | ||||

| circBRIP1 Induction Assay | EC50 | 101 nM[1] | Human | A cellular biomarker for DHX9 inhibition[1] |

| circAKR1A1 Induction Assay | EC50 | 95 nM[1] | Human | - |

| circDKC1 Induction Assay | EC50 | 236 nM[1] | Human | - |

| Cellular Proliferation | ||||

| Antiproliferative Assay | IC50 | <1 µM | Human (MSI-H/dMMR colorectal cancer cell lines) | - |

Table 2: Cellular Target Engagement of this compound

| Assay Type | Parameter | Value | Species | Notes |

| Cellular Target Engagement | ||||

| Cellular Target Engagement Assay | EC50 | 0.0177 µM[5] | Not Specified | Assay details not specified |

Table 3: Chemical Properties of DHX9 Inhibitors

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| ATX968 | C18H16ClN3O3S2[1] | 421.91 g/mol [1] | 2973395-71-8[6] |

| This compound | C21H20FN3O5S2 | 510.00 g/mol | Not Available |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DHX9 Helicase Unwinding Assay

This assay measures the ability of an inhibitor to block the helicase activity of DHX9 on a nucleic acid substrate.

Protocol:

-

Assay Plate Preparation: The assay is performed in a small-volume, non-binding, 384-well black plate with a final volume of 20 µL per well[7].

-

Assay Buffer: The optimized 1x assay buffer consists of 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2, and 0.004 U/mL RNAseOUT[7].

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., ATX968) in DMSO. Stamp 100 nL of the serial dilutions in duplicate into medium-binding, polypropylene 384-well assay plates[7].

-

Enzyme and Substrate Addition:

-

Add the DHX9 enzyme to the assay buffer.

-

Prepare a double-stranded RNA or DNA substrate with a fluorescent label and a quencher on opposite strands.

-

Initiate the reaction by adding the enzyme and substrate mixture to the wells containing the compounds.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) to allow for the unwinding reaction to proceed.

-

Data Acquisition: Measure the fluorescence intensity over time. As DHX9 unwinds the duplex substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of unwinding for each compound concentration. Plot the rate of unwinding against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

DHX9 ATPase Assay

This assay quantifies the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

Protocol:

-

Assay Principle: The assay measures the amount of ADP produced from ATP hydrolysis by DHX9. A common method is the ADP-Glo™ Kinase Assay.

-

Assay Plate Preparation: Use a small-volume, medium-binding, 384-well white plate with a final volume of 10 µL per well.

-

Assay Buffer: The optimized 1x assay buffer is the same as for the helicase assay: 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, and 20 mM MgCl2.

-

Reaction Setup:

-

Add the test compound and DHX9 enzyme to the wells and pre-incubate for 15 minutes.

-

Initiate the reaction by adding the double-stranded RNA substrate and ATP.

-

-

Incubation: Incubate the plate at a controlled temperature for a set period to allow ATP hydrolysis to occur.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The luminescence is directly proportional to the amount of ADP produced and thus to the DHX9 ATPase activity.

-

Data Analysis: Normalize the data to controls and plot the percent inhibition against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Use a suitable sensor chip (e.g., CM5).

-

Immobilize biotinylated DHX9 protein onto a streptavidin-coated sensor surface.

-

-

Running Buffer: A typical running buffer would be HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). To study the binding of non-competitive inhibitors, ADP can be supplemented into the running buffer.

-

Kinetic Analysis:

-

Multi-cycle kinetics: Inject a series of increasing concentrations of the inhibitor (analyte) over the immobilized DHX9 surface. After each injection, regenerate the surface to remove the bound analyte.

-

Single-cycle kinetics: Inject a series of increasing concentrations of the inhibitor sequentially without regeneration steps in between.

-

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface as the inhibitor binds to and dissociates from DHX9. This is recorded as a sensorgram (response units vs. time).

-

Data Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). The residence time is calculated as 1/kd.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Protocol:

-

Cell Culture and Treatment: Culture the desired cell line to a suitable confluency. Treat the cells with the test compound at various concentrations or a vehicle control for a specified period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes at temperatures from 40°C to 70°C).

-

Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separation of Soluble and Aggregated Protein: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Quantification of Soluble Protein:

-

Collect the supernatant containing the soluble protein fraction.

-

Quantify the amount of soluble DHX9 protein using a protein detection method, typically Western blotting with a specific anti-DHX9 antibody.

-

-

Data Analysis: Plot the amount of soluble DHX9 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Note: Specific antibody details for DHX9 in CETSA are not consistently reported in the reviewed literature and would need to be empirically validated.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.

Protocol:

-

Cell Line Engineering: Create a stable cell line expressing DHX9 fused to NanoLuc® luciferase.

-

Assay Setup:

-

Seed the engineered cells into a 96- or 384-well plate.

-

Add the test compound at various concentrations.

-

Add a cell-permeable fluorescent tracer that binds to DHX9.

-

Add the NanoLuc® substrate (furimazine).

-

-

Data Acquisition: Measure both the NanoLuc® emission (donor) and the tracer fluorescence (acceptor) simultaneously using a plate reader equipped with appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). In the absence of a competing compound, the tracer binds to the DHX9-NanoLuc® fusion, bringing the fluorophore in close proximity to the luciferase and resulting in a high BRET ratio. A competing compound will displace the tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

Note: The specific DHX9-NanoLuc fusion constructs and corresponding fluorescent tracers are proprietary or not widely published and would likely need to be custom-developed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving DHX9 and a typical workflow for inhibitor characterization.

DHX9 in R-loop Resolution

DHX9 plays a crucial, albeit complex, role in the regulation of R-loops, which are three-stranded nucleic acid structures that can be both beneficial for gene regulation and detrimental to genome stability.

Caption: DHX9-mediated resolution of R-loops during transcription.

DHX9 in NF-κB Signaling

DHX9 has been shown to be a positive regulator of the NF-κB signaling pathway, a key pathway in inflammation and immunity.

Caption: Role of DHX9 in the activation of the NF-κB signaling pathway.

Workflow for DHX9 Inhibitor Characterization

This diagram outlines a typical workflow for the identification and characterization of novel DHX9 inhibitors.

Caption: A streamlined workflow for the characterization of DHX9 inhibitors.

Conclusion

The development of potent and selective DHX9 inhibitors like ATX968 and this compound represents a significant advancement in targeting a key enzyme implicated in cancer biology. This guide provides a foundational resource for researchers in the field, offering a consolidated view of the quantitative data, detailed experimental protocols, and the broader context of DHX9's role in cellular signaling. The methodologies and data presented herein are intended to facilitate further research and development of novel therapeutics targeting DHX9. As our understanding of the intricate roles of DHX9 continues to evolve, so too will the strategies for its therapeutic modulation.

References

The Impact of DHX9 Inhibition on RNA Helicase Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in a multitude of cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Its role in resolving RNA/DNA hybrids and other complex nucleic acid structures makes it a compelling target for therapeutic intervention, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the effects of inhibiting DHX9's RNA helicase activity. Due to the absence of publicly available information on a compound specifically named "Dhx9-IN-9," this document will utilize data from the well-characterized DHX9 inhibitor, ATX968, as a representative example to illustrate the core principles and methodologies.

This guide will detail the mechanisms of DHX9 action, present quantitative data on inhibitor potency, provide comprehensive experimental protocols for assessing helicase and ATPase activity, and visualize the intricate signaling pathways involving DHX9.

The Role of DHX9 as an RNA Helicase

DHX9 is an ATP-dependent helicase that unwinds a variety of nucleic acid structures, including double-stranded RNA (dsRNA), RNA/DNA hybrids, and G-quadruplexes.[1][3] This enzymatic activity is fundamental to several cellular functions:

-

Transcription and R-loop Resolution: DHX9 plays a critical role in preventing the accumulation of R-loops, which are three-stranded nucleic acid structures composed of an RNA/DNA hybrid and a displaced single-stranded DNA.[4] Aberrant R-loop formation can lead to DNA damage and genomic instability.

-

RNA Processing and Transport: The enzyme is involved in various aspects of post-transcriptional RNA metabolism.

-

Innate Immune Response: DHX9 has been identified as a sensor for viral nucleic acids, participating in the innate immune response.[5]

-

Genomic Stability: By resolving complex DNA and RNA structures, DHX9 contributes to the overall maintenance of genome integrity.[4]

Inhibition of DHX9's helicase function is a promising strategy to induce replication stress and apoptosis in cancer cells that are particularly dependent on its activity, such as those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[1][2][6]

Quantitative Analysis of DHX9 Inhibition

The potency of a DHX9 inhibitor is typically quantified through biochemical assays that measure its effect on both the ATPase and helicase activities of the enzyme. The following table summarizes the inhibitory activity of the representative inhibitor ATX968.

| Inhibitor | Assay Type | Target | IC50 (µM) | Notes |

| ATX968 | Helicase Unwinding Assay | DHX9 | 0.008 | Potent inhibition of unwinding activity. |

| ATX968 | ATPase Assay | DHX9 | Not specified as a direct IC50; partial inhibition observed. | ATX968 is an allosteric inhibitor, showing non-competitive inhibition with respect to ATP. |

| GTPγS | ATPase Assay | DHX9 | 200 | A non-hydrolyzable GTP analog used as a tool compound.[7] |

Experimental Protocols

Accurate assessment of a compound's effect on DHX9 activity requires robust and well-defined experimental protocols. Below are detailed methodologies for the key biochemical assays.

DHX9 ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. The amount of ADP produced is a direct measure of enzyme activity.

Principle: The assay measures the conversion of ATP to ADP. The generated ADP is detected using a luminescence-based system (e.g., ADP-Glo™ Kinase Assay).[1][8]

Protocol:

-

Reaction Setup: The assay is typically performed in a 384-well plate format.

-

Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20, and 0.004 U/mL RNaseOUT.[1]

-

Reagents:

-

Recombinant human DHX9 protein (e.g., 0.625 nM final concentration).[1]

-

RNA substrate (e.g., poly(A) RNA).

-

ATP (at a concentration near the Km value).

-

Test inhibitor (e.g., ATX968) at various concentrations.

-

-

Procedure: a. Add assay buffer, RNA substrate, and the test inhibitor to the wells of the plate. b. Add DHX9 enzyme to initiate the pre-incubation (typically 15 minutes at room temperature).[1] c. Initiate the reaction by adding ATP. d. Incubate the reaction for a defined period (e.g., 45-60 minutes) at 30°C or 37°C.[1][9] e. Stop the reaction and detect the generated ADP by adding the detection reagent (e.g., ADP-Glo™ reagent).[1] f. After a further incubation period (e.g., 45 minutes), measure the luminescence using a plate reader.[1]

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the DHX9 ATPase activity. IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.

DHX9 Helicase (Unwinding) Assay

This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.

Principle: A fluorophore and a quencher are placed on opposite strands of a dsRNA or RNA/DNA hybrid substrate. In the annealed state, the fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.

Protocol:

-

Reaction Setup: Performed in a 384-well, non-binding black plate.[1][6]

-

Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20, and 0.004 U/mL RNaseOUT.[1][6]

-

Reagents:

-

Procedure: a. Add assay buffer, DHX9 enzyme, and the test inhibitor to the wells. b. Pre-incubate for 15 minutes at room temperature.[1] c. Initiate the unwinding reaction by adding the fluorescently labeled dsRNA substrate and ATP. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the helicase activity. IC50 values are determined by plotting the unwinding activity against the inhibitor concentration.

Visualizing DHX9-Related Pathways and Workflows

DHX9 Signaling and Interactions

DHX9 is a hub protein that interacts with numerous other proteins to regulate various cellular processes. One notable pathway is its involvement in NF-κB signaling, where it can act as a transcriptional co-activator.

Caption: DHX9's role in the NF-κB signaling pathway.

Experimental Workflow for DHX9 Inhibitor Screening

A typical workflow for identifying and characterizing DHX9 inhibitors involves a primary screen followed by secondary and mechanistic assays.

Caption: A generalized workflow for DHX9 inhibitor discovery.

Conclusion

The inhibition of DHX9's RNA helicase activity presents a promising avenue for the development of novel therapeutics, particularly in the context of cancers with specific genetic vulnerabilities. The methodologies and data presented in this guide, using the inhibitor ATX968 as a case study, provide a framework for the evaluation of new chemical entities targeting DHX9. A thorough understanding of the biochemical assays and the underlying signaling pathways is critical for the successful prosecution of drug discovery programs aimed at this important enzyme.

References

- 1. accenttx.com [accenttx.com]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide to the Inhibition of DHX9

Disclaimer: As of late 2025, detailed public information regarding the specific chemical structure, synthesis, and comprehensive experimental data for the compound designated "Dhx9-IN-9" is limited. It is commercially available and identified as a potent RNA helicase DHX9 inhibitor. This guide will provide a comprehensive overview of its molecular target, DHX9, and utilize a well-characterized DHX9 inhibitor, ATX968, as a surrogate to present the requested in-depth technical information for researchers, scientists, and drug development professionals.

The Core Target: DHX9 Helicase

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes.[1][2][3] Its primary function is to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures, in an ATP-dependent manner.[1][2] This activity is integral to DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][2][3] Due to its central role in these fundamental processes, DHX9 has emerged as a promising therapeutic target, particularly in oncology.[4][5][6][7]

Domain Architecture of Human DHX9

The human DHX9 protein is a 140-kDa multi-domain protein.[1][3] Its structure is characterized by a central helicase core, flanked by N-terminal and C-terminal domains that regulate its activity and substrate specificity.[1][2][8]

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. accenttx.com [accenttx.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. accenttx.com [accenttx.com]

Methodological & Application

Application Notes and Protocols for Dhx9-IN-9 in Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DHX9 inhibitors, including compounds such as Dhx9-IN-9 and its analogs ATX968 and ATX666, in preclinical xenograft models of cancer. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of these targeted therapies.

Introduction

DEAH-box helicase 9 (DHX9) is a multifunctional enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Its overexpression has been linked to poor prognosis in several cancer types.[1] Notably, cancers with specific genetic vulnerabilities, such as high microsatellite instability (MSI-H) or mutations in DNA damage repair genes like BRCA1 and BRCA2, have shown a particular dependency on DHX9.[2][3] This has made DHX9 an attractive target for the development of novel cancer therapeutics. Small molecule inhibitors of DHX9, such as ATX968 and ATX666, have demonstrated significant anti-tumor activity in preclinical xenograft models, validating DHX9 as a promising therapeutic target.[3][4]

Mechanism of Action

DHX9 inhibitors function by blocking the enzymatic activity of the DHX9 protein.[5] DHX9 is an ATP-dependent RNA helicase that unwinds RNA and RNA-DNA hybrid structures (R-loops).[5] Inhibition of DHX9 leads to an accumulation of these structures, resulting in increased replication stress and DNA damage.[3] In cancer cells with pre-existing defects in DNA damage repair pathways (e.g., mismatch repair deficiency in MSI-H tumors or homologous recombination deficiency in BRCA-mutant tumors), the inability to resolve this inhibitor-induced replication stress leads to cell cycle arrest and apoptosis, and consequently, tumor growth inhibition.[2][3]

Quantitative Data Summary

The following table summarizes the in vivo efficacy of selected DHX9 inhibitors in various xenograft models.

| Compound | Cancer Type | Cell Line | Dosage and Administration | Outcome |

| ATX968 | Colorectal Cancer (MSI-H) | LS411N | 300 mg/kg, oral (p.o.), twice daily (BID) for 56 days | 105% tumor regression |

| ATX968 | Colorectal Cancer (MSS) | SW480 | 300 mg/kg, p.o., BID | No significant tumor growth inhibition |

| ATX666 | Triple-Negative Breast Cancer (BRCA LOF) | Not Specified | 100 mg/kg, p.o., BID for up to 28 days | Robust and significant tumor growth inhibition and regression |

| ATX666 | High-Grade Serous Ovarian Cancer (BRCA LOF) | Not Specified | 100 mg/kg, p.o., BID for up to 28 days | Robust and significant tumor growth inhibition and regression |

Experimental Protocols

This section provides a detailed methodology for a typical xenograft study evaluating a DHX9 inhibitor. This protocol is based on published studies with ATX968 and can be adapted for other DHX9 inhibitors and cancer models.

Animal Models

-

Species: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are commonly used for establishing xenografts.

-

Age/Weight: Mice are typically 6-8 weeks old and weigh 18-22 grams at the start of the study.

-

Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of the experiment.

-

Housing: Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to food and water.

Cell Culture and Implantation

-

Cell Lines: Select appropriate cancer cell lines based on the research question (e.g., LS411N for MSI-H colorectal cancer, or a BRCA-mutant ovarian cancer cell line).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Implantation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration.

-

Implantation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

For subcutaneous xenografts, inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of the mouse.

-

DHX9 Inhibitor Formulation and Administration

-

Formulation (Example for ATX968): A formulation for oral administration of ATX968 yielding a 2.5 mg/mL solution can be prepared as follows:

-

Dissolve the required amount of ATX968 in 10% (v/v) Dimethyl Sulfoxide (DMSO).

-

Add 40% (v/v) Polyethylene Glycol 300 (PEG300) and mix thoroughly.

-

Add 5% (v/v) Tween-80 and mix until the solution is clear.

-

Finally, add 45% (v/v) saline to reach the final volume.

-

-

Administration:

-

Administer the DHX9 inhibitor or vehicle control orally via gavage.

-

The dosing volume is typically 10 mL/kg body weight.

-

The frequency of administration will depend on the specific inhibitor and study design (e.g., twice daily).

-

Monitoring and Efficacy Evaluation

-

Tumor Measurement:

-

Begin tumor measurements when tumors become palpable.

-

Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.

-

Calculate the tumor volume using the formula: Tumor Volume = (W^2 x L) / 2 .

-

-

Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general health and treatment-related toxicity.

-

Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a predefined time point. Euthanize animals if they show signs of excessive weight loss (>20%), tumor ulceration, or other signs of severe morbidity.

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Visualizations

Signaling Pathway of DHX9 Inhibition

Caption: DHX9 inhibitor mechanism of action.

Experimental Workflow for a Xenograft Study

Caption: Xenograft study experimental workflow.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accenttx.com [accenttx.com]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Dhx9-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-box helicase 9 (Dhx9), also known as RNA Helicase A (RHA), is a multifunctional enzyme integral to numerous cellular processes.[1][2] Its roles span DNA replication, transcription, translation, RNA processing and transport, microRNA biogenesis, and the maintenance of genomic stability.[1][2] Dhx9's ability to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops and G-quadruplexes, places it at a critical juncture in cellular homeostasis.[1][3] Dysregulation of Dhx9 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][4] Dhx9-IN-9 is a novel small molecule inhibitor designed to target the enzymatic activity of Dhx9. These application notes provide a comprehensive guide to cell-based assays for characterizing the activity and efficacy of this compound.

Target Profile: Dhx9

| Feature | Description | References |

| Protein Family | DExH-box family of helicases (Superfamily 2) | [1] |

| Function | NTP-dependent helicase with roles in DNA replication, transcription, translation, RNA processing, and maintenance of genomic stability. | [1][2] |

| Substrates | Unwinds dsDNA, dsRNA, DNA/RNA hybrids, R-loops, and G-quadruplexes. | [1][3] |

| Cellular Localization | Predominantly nuclear, but can shuttle to the cytoplasm. | [1] |

| Disease Relevance | Implicated in cancer and viral infections. Overexpressed in several cancer types. | [3][4][5] |

| Therapeutic Potential | Inhibition of Dhx9 is a promising strategy for cancer therapy, particularly in microsatellite instable (MSI-H) tumors. | [5] |

Principle of Action for this compound

This compound is hypothesized to function by interfering with the ATP-dependent helicase activity of Dhx9.[4] This inhibition is expected to disrupt the normal processing of nucleic acid structures that Dhx9 resolves, leading to an accumulation of R-loops, replication stress, and ultimately, cell cycle arrest and apoptosis in susceptible cancer cells.[5] The following protocols are designed to test these hypotheses in a cell-based setting.

Experimental Workflows

The following diagram outlines the general workflow for evaluating the cellular activity of this compound.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

Dhx9-IN-9 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dhx9-IN-9, a potent and selective inhibitor of the DExH-box helicase 9 (DHX9). These guidelines are intended for researchers in oncology, virology, and other fields where DHX9 is a therapeutic target.

Chemical Properties and Solubility

This compound is a small molecule inhibitor of RNA helicase DHX9.[1] Accurate preparation of this compound solutions is critical for reproducible experimental results. The following tables summarize the key chemical properties and solubility of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 510.00 g/mol | [1] |

| EC50 (Cellular Target Engagement) | 0.0177 µM | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | 125 mg/mL (245.10 mM) | Ultrasonic treatment is recommended. Use newly opened, anhydrous DMSO as it is hygroscopic. | [1] |

Signaling Pathways

DHX9 is a multifunctional helicase involved in various cellular processes critical for cancer cell proliferation and survival. Its inhibition by this compound can impact several key signaling pathways.

DHX9 is known to be involved in:

-

DNA Damage Response and Replication Stress: DHX9 helps maintain genomic stability by resolving R-loops and other complex DNA structures.[2] Its inhibition leads to an accumulation of these structures, causing replication stress and DNA damage.

-

NF-κB Signaling: DHX9 can enhance the transcriptional activity of NF-κB by promoting the nuclear translocation of the p65 subunit.[3][4]

-

p53 Signaling: There is a connection between DHX9 and the p53 signaling pathway.[5]

-

Wnt/β-catenin Signaling: In certain cancers, DHX9 is a downstream target of SOX4 and can activate the Wnt/β-catenin pathway.[5]